The synthesis of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate typically involves the reaction of morpholine with a suitable tetraazole derivative. The general synthetic route may include the following steps:
The molecular structure of Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate features a tetraazole ring bonded to a morpholine group and an ethyl acetate moiety. Key structural characteristics include:
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate can participate in various chemical reactions:
The mechanism of action for Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate in biological systems may involve:
Studies indicate that similar tetrazole derivatives exhibit significant biological activity against various targets including kinases and other enzymes involved in metabolic pathways .
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate exhibits several notable physical and chemical properties:
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate has several scientific applications:
The IUPAC name for this heterocyclic compound is ethyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate. Its molecular architecture integrates two key heterocyclic systems: a 1,2,3,4-tetrazole ring substituted at the 5-position with a morpholine moiety, linked via a methylene bridge to an ethyl ester group. The canonical SMILES notation CCOC(=O)CN1N=C(N=N1)N2CCOCC2
accurately encodes its connectivity [2] [3]. The InChIKey VITQTAHZAVYZQC-UHFFFAOYSA-N
provides a unique digital fingerprint for database searches and chemical tracking [4].
This compound is unambiguously identified by the CAS Registry Number 175205-05-7, universally recognized in chemical databases and commercial catalogs [2] [3] [5]. Its diverse nomenclature reflects usage across subdisciplines:
Table 1: Common Synonyms
Synonym | Source |
---|---|
Ethyl 2-(5-morpholino-2H-tetrazol-2-yl)acetate | MolCore [5] |
Ethyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | ChemPure [4] |
Ethyl 2-(5-Morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate | SCBT [2] |
Additional designations include "Ethyl 5-(morpholinotetrazol-2-yl)acetate" and "2H-Tetrazole-2-acetic acid, 5-(4-morpholinyl)-, ethyl ester" [8] [9].
The compound's molecular formula C₉H₁₅N₅O₃ signifies nine carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and three oxygen atoms [2] [3] [5]. Its molecular weight is 241.25 g/mol, as confirmed by multiple analytical certificates and computational mass spectrometry data [4] [5]. This mass corresponds to the monoisotopic mass of 241.1175 Da, with the elemental composition carbon (44.81%), hydrogen (6.27%), nitrogen (29.03%), and oxygen (19.90%) [4].
Physicochemical Properties
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0